molecular formula C15H12BrNO B11947615 3-Phenyl-2H-chromen-2-imine hydrobromide

3-Phenyl-2H-chromen-2-imine hydrobromide

Cat. No.: B11947615
M. Wt: 302.16 g/mol
InChI Key: WECHSVBDDVYLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2H-chromen-2-imine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

the principles of organic synthesis and process optimization would apply to scale up the laboratory methods .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-chromen-2-imine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amines .

Scientific Research Applications

3-Phenyl-2H-chromen-2-imine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2H-chromen-2-imine hydrobromide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chromene ring structure also contributes to its activity by interacting with different pathways and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2H-chromen-2-imine hydrobromide is unique due to its specific combination of the chromene ring and the imine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other chromene derivatives .

Properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

3-phenylchromen-2-imine;hydrobromide

InChI

InChI=1S/C15H11NO.BrH/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10,16H;1H

InChI Key

WECHSVBDDVYLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.